4-Amino-3-(2,4-dimethylphenyl)butanoic acid

Catalog No.
S15926297
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(2,4-dimethylphenyl)butanoic acid

Product Name

4-Amino-3-(2,4-dimethylphenyl)butanoic acid

IUPAC Name

4-amino-3-(2,4-dimethylphenyl)butanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-3-4-11(9(2)5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

VAIIVLCAIYTMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)CN)C

4-Amino-3-(2,4-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. This compound features a butanoic acid backbone, an amino group, and a phenyl group substituted with two methyl groups at the 2 and 4 positions. Its structural uniqueness contributes to its potential applications in biochemical research and pharmaceuticals, where it is studied for various biological activities .

. A common synthetic route includes the following steps:

  • Formation of a Nitrostyrene Intermediate: The reaction of 2,4-dimethylbenzaldehyde with nitromethane yields a nitrostyrene intermediate.
  • Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation to produce the corresponding amine.
  • Formation of the Butanoic Acid Derivative: The final step involves reacting the amine with a suitable carboxylic acid derivative to yield 4-Amino-3-(2,4-dimethylphenyl)butanoic acid .

These reactions can lead to the formation of various derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

Research indicates that 4-Amino-3-(2,4-dimethylphenyl)butanoic acid interacts with specific receptors and enzymes within biological systems. Its potential therapeutic effects are being explored in various studies, focusing on its ability to modulate biological pathways. The compound's amino group can form hydrogen bonds with biological molecules, which may influence their structure and function . Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis methods for 4-Amino-3-(2,4-dimethylphenyl)butanoic acid can be categorized into laboratory-scale and industrial-scale processes:

  • Laboratory Synthesis: Typically involves multi-step organic reactions that allow for the careful control of reaction conditions to optimize yield and purity.
  • Industrial Production: Often utilizes large-scale synthesis techniques that may include solvent extraction, crystallization, and purification through chromatography or recrystallization methods .

4-Amino-3-(2,4-dimethylphenyl)butanoic acid has a wide range of applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules and as a reagent in organic reactions.
  • Biology: Studied for its potential interactions with biomolecules and its biological activity.
  • Medicine: Ongoing research aims to explore its therapeutic applications, including its role as a precursor for drug development .
  • Industry: Employed in producing specialty chemicals and as an intermediate in synthesizing various industrial products.

Interaction studies involving 4-Amino-3-(2,4-dimethylphenyl)butanoic acid focus on its binding affinities and effects on various biological targets. These studies are crucial for understanding how the compound interacts with molecular pathways and can inform future therapeutic applications. The unique substitution pattern on its aromatic ring contributes to its distinct biological profile compared to other compounds .

Several compounds share structural similarities with 4-Amino-3-(2,4-dimethylphenyl)butanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-3-Amino-4-(o-tolyl)butanoic acid269398-79-00.97Different aromatic substitution
(R)-3-Amino-3-(o-tolyl)propanoic acid752198-38-20.90Propanoic backbone instead of butanoic
(S)-(-)-3-Amino-3-phenylpropionic acid83649-47-20.93Phenyl group instead of dimethyl-substituted phenyl
(R)-3-Amino-3-(naphthalen-1-yl)butanoic acid331846-99-20.93Naphthalene substitution

These compounds are similar due to their amino acid-like structures but differ primarily in their side chains or backbone length. The unique substitution pattern on the aromatic ring of 4-Amino-3-(2,4-dimethylphenyl)butanoic acid contributes to its distinct biological profile and potential applications compared to these analogs .

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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